
3-Amino-4-fluorobenzylamine
Overview
Description
3-Amino-4-fluorobenzylamine: is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-fluorobenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzylic amines are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Result of Action
It is known that the compound has activity against the synthetic substrates boc-phe-ser-arg-mec, boc-leu-thr-arg-mec, boc-gln-ala-arg-mec, and boc-val-pro-arg-mec .
Action Environment
It is known that the compound should be stored in a well-ventilated place, kept cool, and stored in a corrosive-resistant container with a resistant inner liner .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-4-fluorobenzylamine are not fully understood due to limited research. As a phenylmethylamine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, particularly the presence of the fluorine atom and the amino group .
Cellular Effects
Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a phenylmethylamine, it may be involved in amino acid metabolism .
Subcellular Localization
Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluorobenzylamine typically involves the following steps:
Nitration: The starting material, 4-fluorotoluene, undergoes nitration to form 4-fluoro-3-nitrotoluene.
Reduction: The nitro group in 4-fluoro-3-nitrotoluene is reduced to an amino group, yielding 3-amino-4-fluorotoluene.
Aminomethylation: The final step involves the conversion of 3-amino-4-fluorotoluene to this compound through a reaction with formaldehyde and ammonia.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4-fluorobenzylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzylamines or fluorobenzylamines.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Radiopharmaceuticals
One of the prominent applications of 3-amino-4-fluorobenzylamine is in the development of radiopharmaceuticals, particularly those labeled with fluorine-18 (). This isotope is crucial for positron emission tomography (PET) imaging, which is widely used in cancer diagnostics. The compound can be utilized to synthesize -labeled analogs of various biologically active molecules, enhancing their imaging capabilities .
1.2. Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, modifications of this compound have been explored to develop inhibitors targeting specific cancer cell pathways. The introduction of fluorine atoms often enhances the metabolic stability and bioavailability of these compounds, making them more effective in therapeutic applications .
Chemical Synthesis
2.1. Intermediate for Organic Synthesis
This compound acts as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures .
2.2. Coupling Reactions
The compound is also employed in coupling reactions to form amide bonds, which are essential for synthesizing peptide-based drugs and other biologically relevant compounds. Its reactivity enables chemists to construct intricate molecular frameworks that can exhibit specific biological activities .
Material Science Applications
3.1. Development of Fluorescent Probes
In material science, this compound can be utilized to develop fluorescent probes for bioimaging applications. The incorporation of fluorine into the molecular structure often enhances fluorescence properties, making these probes suitable for tracking biological processes in real-time .
3.2. Supramolecular Chemistry
The compound has been investigated for its role in supramolecular assemblies, where it interacts with halide ions or metal chlorides to form stable complexes. These supramolecular structures can exhibit unique properties that are beneficial for applications in sensors and catalysis .
Case Studies and Research Findings
Comparison with Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the amino group at the third position.
3-Aminobenzylamine: Similar structure but lacks the fluorine atom at the fourth position.
4-Aminobenzylamine: Similar structure but lacks the fluorine atom and has the amino group at the fourth position.
Uniqueness: 3-Amino-4-fluorobenzylamine is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
3-Amino-4-fluorobenzylamine is a compound of significant interest due to its various biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a fluorine atom on the benzyl ring. The structural formula can be represented as follows:
This unique structure influences its reactivity and interactions with biological molecules.
Target Enzymes
The primary target of this compound is Trypsin-1 , a serine protease involved in protein digestion. The compound exhibits activity against various synthetic substrates, indicating its potential as an enzyme modulator.
Biochemical Pathways
As a benzylic amine, this compound can participate in several biochemical reactions, including:
- Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating reactions with electrophiles.
- Oxidation and Reduction : It can undergo oxidation to form imines or nitriles and reduction to yield various derivatives.
Cellular Effects
Research indicates that compounds similar to this compound can influence cellular functions such as:
- Cell Signaling : Alterations in signaling pathways may occur due to enzyme inhibition or activation.
- Gene Expression : Changes in gene expression profiles have been observed, which could impact cellular metabolism.
Research Findings
- In Vitro Studies : In studies involving serotonin transporters, derivatives of this compound have shown promising binding affinities, suggesting potential applications in neuropharmacology .
- Antitumor Activity : Related compounds have demonstrated significant antitumor effects in xenograft models, with notable tumor growth inhibition percentages. For instance, fluorinated analogs have been evaluated for their selectivity against histone deacetylases (HDACs), which are crucial targets in cancer therapy .
Study on Antitumor Activity
A study focused on the compound's derivatives reported that certain fluorinated benzamide analogs exhibited potent HDAC inhibition with IC50 values as low as 95.48 nM against HDAC3. These compounds also showed enhanced antiproliferative activity against HepG2 cells (IC50 = 1.30 μM) compared to traditional HDAC inhibitors like SAHA .
Neuroimaging Applications
Another study highlighted the use of a derivative labeled with fluorine isotopes for neuroimaging purposes. This compound demonstrated excellent in vitro and in vivo properties toward serotonin transporters, indicating its utility in imaging studies related to psychiatric disorders .
Summary of Biological Activities
Properties
IUPAC Name |
5-(aminomethyl)-2-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYSHPLPGOFUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717414 | |
Record name | 5-(Aminomethyl)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314909-17-5 | |
Record name | 5-(Aminomethyl)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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